REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:13])([CH3:12])[C:3]([NH:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)=[O:4].C([Li])CCC.CCCCCC.CN(C)[CH:27]=[O:28].Cl>O1CCCC1>[CH:27]([C:11]1[CH:10]=[CH:9][N:8]=[CH:7][C:6]=1[NH:5][C:3](=[O:4])[C:2]([CH3:13])([CH3:12])[CH3:1])=[O:28] |f:1.2|
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Name
|
|
Quantity
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3.56 g
|
Type
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reactant
|
Smiles
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CC(C(=O)NC=1C=NC=CC1)(C)C
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
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Name
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n-butyl lithium hexane
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Quantity
|
20 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li].CCCCCC
|
Name
|
|
Quantity
|
4.64 mL
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Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
16 mL
|
Type
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reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-70 °C
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Type
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CUSTOM
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Details
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After stirring for 10 minutes the pH of the solution
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
This reaction was slowly warmed to −5° C.
|
Type
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CUSTOM
|
Details
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giving a copious precipitate
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Type
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TEMPERATURE
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Details
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This mixture was cooled to −70° C.
|
Type
|
TEMPERATURE
|
Details
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to warm to room temperature
|
Type
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CUSTOM
|
Details
|
giving a clear yellow solution
|
Type
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EXTRACTION
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Details
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extracted with diethyl ether
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (Na2SO4)
|
Type
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FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
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Type
|
WASH
|
Details
|
eluting with 30-100% ethyl acetate/hexane
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(C=NC=C1)NC(C(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |